molecular formula C23H24N2O3 B2455213 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one CAS No. 919757-87-2

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2455213
CAS No.: 919757-87-2
M. Wt: 376.456
InChI Key: GFGRPEJWVPXNLA-UHFFFAOYSA-N
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Description

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a chromen-2-one core, a benzylpiperazine moiety, and a methyl group, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzylpiperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core and a benzylpiperazine moiety, which imparts distinct biological activities

Properties

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-17-7-8-20-19(15-23(27)28-21(20)13-17)14-22(26)25-11-9-24(10-12-25)16-18-5-3-2-4-6-18/h2-8,13,15H,9-12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGRPEJWVPXNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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